1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
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Overview
Description
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a useful research compound. Its molecular formula is C21H20Cl3N3 and its molecular weight is 420.76. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been studied for its interaction with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor, and its molecular interaction has been analyzed using the AM1 molecular orbital method. This study led to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of cannabinoid receptor interactions (Shim et al., 2002).
Synthesis and Pharmacological Testing
Facile synthesis methods have been developed for derivatives of this compound, with investigations into the effects of structural changes on CB1 receptor antagonism. This includes the study of the replacement of the -CO group by the -SO2 group in the compound, highlighting its chemical versatility (Srivastava et al., 2008).
Structure-Activity Relationships
Research has also delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has significant implications for developing more selective and potent cannabinoid ligands, with potential therapeutic applications (Lan et al., 1999).
Potential for Imaging Studies
The compound has been explored for its potential in imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), for CB1 receptors in the brain. This is crucial for advancing our understanding of the role of cannabinoids in various physiological and pathological processes (Kumar et al., 2004).
Metabolism Studies
Understanding the metabolism of diarylpyrazoles, including this compound, has been another area of focus. Studies on how these compounds are metabolized can provide insights into their pharmacokinetics and potential therapeutic uses (Zhang et al., 2005).
Therapeutic Potential
There's ongoing research into the therapeutic potential of this compound and its derivatives. Studies include the exploration of its use in treating conditions such as memory disorders, given its role as a cannabinoid CB1 receptor antagonist (Wolff & Leander, 2003).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other pyrazoline derivatives, it may interact with its targets in a similar manner .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been found to possess various biological activities, suggesting a potential for diverse molecular and cellular effects .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl3N3/c22-16-3-1-14(2-4-16)13-27-9-7-15(8-10-27)20-12-21(26-25-20)18-6-5-17(23)11-19(18)24/h1-6,11-12,15H,7-10,13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNALRAMTSQXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.